Ceftiofur sodium

Catalog No.
S523129
CAS No.
104010-37-9
M.F
C19H16N5NaO7S3
M. Wt
545.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ceftiofur sodium

CAS Number

104010-37-9

Product Name

Ceftiofur sodium

IUPAC Name

sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Molecular Formula

C19H16N5NaO7S3

Molecular Weight

545.6 g/mol

InChI

InChI=1S/C19H17N5O7S3.Na/c1-30-23-11(9-7-34-19(20)21-9)14(25)22-12-15(26)24-13(17(27)28)8(5-32-16(12)24)6-33-18(29)10-3-2-4-31-10;/h2-4,7,12,16H,5-6H2,1H3,(H2,20,21)(H,22,25)(H,27,28);/q;+1/p-1/b23-11-;/t12-,16-;/m1./s1

InChI Key

RFLHUYUQCKHUKS-JUODUXDSSA-M

SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)[O-].[Na+]

Solubility

Soluble in DMSO

Synonyms

ceftiofur, ceftiofur hydrochloride, ceftiofur sodium, Naxcel, U 64279A, U-64279E

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)[O-].[Na+]

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)[O-].[Na+]

Description

The exact mass of the compound Ceftiofur sodium is 545.011 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Cephalosporins - Supplementary Records. It belongs to the ontological category of 2 in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Ceftiofur sodium is a third-generation cephalosporin antibiotic developed exclusively for veterinary use []. It is the sodium salt of ceftiofur, a broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria, including some strains resistant to beta-lactamase enzymes [, ]. First described in 1987 [], ceftiofur sodium is marketed under various brand names like Naxcel and Excenel []. Its significance lies in treating bacterial infections in various animals, including cattle, swine, horses, and poultry []. However, due to concerns about antibiotic resistance, its use is increasingly regulated.


Molecular Structure Analysis

Ceftiofur sodium features a complex molecular structure containing a beta-lactam ring, a core structure common to all cephalosporin antibiotics. This ring is crucial for its antibacterial activity as it binds to enzymes essential for bacterial cell wall synthesis. The molecule also possesses a thiadiazole side chain, which contributes to its broad-spectrum activity and resistance to beta-lactamase enzymes [].


Chemical Reactions Analysis

The specific synthesis of ceftiofur sodium is a proprietary process, but it likely involves a series of complex chemical reactions starting from simpler organic molecules []. Ceftiofur sodium readily hydrolyzes in aqueous solutions to form the active form, ceftiofur. This hydrolysis reaction is essential for its mechanism of action.


Physical And Chemical Properties Analysis

  • Appearance: Off-white to tan colored powder [].
  • Melting point: Not reported.
  • Boiling point: Decomposes before boiling [].
  • Solubility: Freely soluble in water [].
  • Stability: Relatively stable in dry form but hydrolyzes in aqueous solutions.

Antimicrobial Activity Studies

Ceftiofur sodium exhibits a broad spectrum of antimicrobial activity, meaning it can kill or inhibit a wide range of bacteria. This makes it a valuable tool for researchers studying infectious diseases in animals. Studies have investigated its effectiveness against various pathogens, including:

  • Actinobacillus pleuropneumoniae Source: [Stability of Ceftiofur Sodium and Cefquinome Sulphate in Intravenous Solutions: ]
  • Escherichia coli Source: [Stability of Ceftiofur Sodium and Cefquinome Sulphate in Intravenous Solutions: ]
  • Haemophilus parasuis Source: [Stability of Ceftiofur Sodium and Cefquinome Sulphate in Intravenous Solutions: ]
  • Haemophilus somnus Source: [Stability of Ceftiofur Sodium and Cefquinome Sulphate in Intravenous Solutions: ]
  • Pasteurella multocida Source: [Stability of Ceftiofur Sodium and Cefquinome Sulphate in Intravenous Solutions: ]
  • Streptococcus suis Source: [Stability of Ceftiofur Sodium and Cefquinome Sulphate in Intravenous Solutions: ]

These studies help researchers understand the efficacy of ceftiofur sodium against specific pathogens and inform treatment strategies in animal models.

Pharmacokinetic and Metabolic Studies

Understanding how a drug is absorbed, distributed, metabolized, and excreted in the body is crucial for safe and effective use. Scientific research explores these aspects of ceftiofur sodium to optimize treatment protocols and assess potential side effects. This research examines factors like:

  • Tissue distribution: How ceftiofur sodium reaches and concentrates in different organs and tissues.
  • Metabolism: The breakdown pathways of ceftiofur sodium within the body.
  • Elimination: How the body gets rid of ceftiofur sodium and its metabolites.

Purity

>98% (or refer to the Certificate of Analysis)

Exact Mass

545.011

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

NHI34IS56E

Related CAS

80370-57-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 3 of 4 companies with hazard statement code(s):;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pigs, , Treatment of bacterial respiratory disease associated with Actinobacillus pleuropneumoniae, Pasteurella multocida, Haemophilus parasuis and Streptococcus suis., Treatment of septicaemia, polyarthritis or polyserositis associated with Streptococcus suis infection., Cattle, , Treatment of acute interdigital necrobacillosis in cattle also known as Panaritium or foot rot., Treatment of acute post-partum (puerperal) metritis in cattle, in cases where treatment with another antimicrobial has failed.,

Pharmacology

Ceftiofur Sodium is the sodium salt form of ceftiofur, a semisynthetic, beta-lactamase-stable, broad-spectrum, third-generation cephalosporin with antibacterial activity. Ceftiofur binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.

MeSH Pharmacological Classification

Anti-Bacterial Agents

ATC Code

QJ01DD90

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Wikipedia

Ceftiofur sodium

Use Classification

Veterinary drugs -> Naxcel -> EMA Drug Category
Antibacterials for systemic use -> Veterinary pharmacotherapeutic group
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Fultz L, Giguère S, Berghaus LJ, Grover GS, Merritt DA. Pulmonary pharmacokinetics of desfuroylceftiofur acetamide after nebulisation or intramuscular administration of ceftiofur sodium to weanling foals. Equine Vet J. 2015 Jul;47(4):473-7. doi: 10.1111/evj.12316. Epub 2014 Sep 5. PubMed PMID: 24975449.
2: Dołhań A, Jelińska A, Bębenek M. Stability of ceftiofur sodium and cefquinome sulphate in intravenous solutions. ScientificWorldJournal. 2014;2014:583461. doi: 10.1155/2014/583461. Epub 2014 Jun 3. PubMed PMID: 25025091; PubMed Central PMCID: PMC4065735.
3: Woodrow JS, Caldwell M, Cox S, Hines M, Credille BC. Comparative plasma pharmacokinetics of ceftiofur sodium and ceftiofur crystalline-free acid in neonatal calves. J Vet Pharmacol Ther. 2016 Jun;39(3):271-6. doi: 10.1111/jvp.12275. Epub 2015 Nov 6. PubMed PMID: 26542633.
4: Hall TL, Tell LA, Wetzlich SE, McCormick JD, Fowler LW, Pusterla N. Pharmacokinetics of ceftiofur sodium and ceftiofur crystalline free acid in neonatal foals. J Vet Pharmacol Ther. 2011 Aug;34(4):403-9. doi: 10.1111/j.1365-2885.2010.01252.x. Epub 2010 Nov 18. PubMed PMID: 21083666.
5: Nie H, Feng X, Peng J, Liang L, Lu C, Tiwari RV, Tang S, He J. Comparative pharmacokinetics of ceftiofur hydrochloride and ceftiofur sodium after administration to water buffalo (Bubalus bubalis). Am J Vet Res. 2016 Jun;77(6):646-52. doi: 10.2460/ajvr.77.6.646. PubMed PMID: 27227504.
6: Macpherson ML, Giguère S, Pozor MA, Runcan E, Vickroy TW, Benson SA, Troedsson MH, Hatzel JN, Larson J, Vanden Berg E, Kelleman AA, Sanchez LC, LeBlanc MM. Pharmacokinetics of ceftiofur sodium in equine pregnancy. J Vet Pharmacol Ther. 2017 Mar 19. doi: 10.1111/jvp.12399. [Epub ahead of print] PubMed PMID: 28317126.
7: Vilos C, Constandil L, Rodas PI, Cantin M, Zepeda K, Herrera N, Velasquez LA. Evaluation of ceftiofur-PHBV microparticles in rats. Drug Des Devel Ther. 2014 May 29;8:651-66. doi: 10.2147/DDDT.S60444. eCollection 2014. PubMed PMID: 24936127; PubMed Central PMCID: PMC4047837.
8: Liu S, Guo D, Guo Y, Zhou W. Preparation and pharmacokinetics of ceftiofur sodium liposomes in cows. J Vet Pharmacol Ther. 2011 Feb;34(1):35-41. doi: 10.1111/j.1365-2885.2010.01190.x. PubMed PMID: 21219342.
9: Pugazhenthiran N, Murugesan S, Anandan S. High surface area Ag-TiO2 nanotubes for solar/visible-light photocatalytic degradation of ceftiofur sodium. J Hazard Mater. 2013 Dec 15;263 Pt 2:541-9. doi: 10.1016/j.jhazmat.2013.10.011. Epub 2013 Oct 14. PubMed PMID: 24231325.
10: Wearn JM, Davis JL, Hodgson DR, Raffetto JA, Crisman MV. Pharmacokinetics of a continuous rate infusion of ceftiofur sodium in normal foals. J Vet Pharmacol Ther. 2013 Feb;36(1):99-101. doi: 10.1111/j.1365-2885.2012.01403.x. Epub 2012 May 21. PubMed PMID: 22606991.
11: Abutarbush SM, Schunicht OC, Wildman BK, Hannon SJ, Jim GK, Ward TI, Booker CW. Comparison of enrofloxacin and ceftiofur sodium for the treatment of relapse of undifferentiated fever/bovine respiratory disease in feedlot cattle. Can Vet J. 2012 Jan;53(1):57-62. PubMed PMID: 22753964; PubMed Central PMCID: PMC3239149.
12: Heinrich K, Chan D, Fussell RJ, Kay JF, Sharman M. Can the unauthorised use of ceftiofur be detected in poultry? Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2013;30(10):1733-8. doi: 10.1080/19440049.2013.814076. Epub 2013 Jul 22. PubMed PMID: 23869819.
13: Pomorska-Mól M, Czyżewska-Dors E, Kwit K, Wierzchosławski K, Pejsak Z. Ceftiofur hydrochloride affects the humoral and cellular immune response in pigs after vaccination against swine influenza and pseudorabies. BMC Vet Res. 2015 Oct 22;11:268. doi: 10.1186/s12917-015-0586-3. PubMed PMID: 26493336; PubMed Central PMCID: PMC4618681.
14: Beyer A, Baumann S, Scherz G, Stahl J, von Bergen M, Friese A, Roesler U, Kietzmann M, Honscha W. Effects of ceftiofur treatment on the susceptibility of commensal porcine E.coli--comparison between treated and untreated animals housed in the same stable. BMC Vet Res. 2015 Oct 15;11:265. doi: 10.1186/s12917-015-0578-3. PubMed PMID: 26472561; PubMed Central PMCID: PMC4608134.
15: Correction: Comparative pharmacokinetics of ceftiofur hydrochloride and ceftiofur sodium after administration to water buffalo (Bubalus bubalis). Am J Vet Res. 2016 Jul;77(7):765. doi: 10.2460/ajvr.77.7.765. PubMed PMID: 27347830.
16: Erickson BD, Elkins CA, Mullis LB, Heinze TM, Wagner RD, Cerniglia CE. A metallo-β-lactamase is responsible for the degradation of ceftiofur by the bovine intestinal bacterium Bacillus cereus P41. Vet Microbiol. 2014 Aug 27;172(3-4):499-504. doi: 10.1016/j.vetmic.2014.05.032. Epub 2014 Jun 6. PubMed PMID: 24972871.
17: Collard WT, Cox SR, Lesman SP, Grover GS, Boucher JF, Hallberg JW, Robinson JA, Brown SA. Pharmacokinetics of ceftiofur crystalline-free acid sterile suspension in the equine. J Vet Pharmacol Ther. 2011 Oct;34(5):476-81. doi: 10.1111/j.1365-2885.2011.01266.x. Epub 2011 Feb 16. PubMed PMID: 21323675.
18: Garrett EF, Dirikolu L, Grover GS. Milk and serum concentration of ceftiofur following intramammary infusion in goats. J Vet Pharmacol Ther. 2015 Dec;38(6):569-74. doi: 10.1111/jvp.12217. Epub 2015 Feb 23. PubMed PMID: 25707268.
19: Lima FS, Vieira-Neto A, Vasconcellos GS, Mingoti RD, Karakaya E, Solé E, Bisinotto RS, Martinez N, Risco CA, Galvão KN, Santos JE. Efficacy of ampicillin trihydrate or ceftiofur hydrochloride for treatment of metritis and subsequent fertility in dairy cows. J Dairy Sci. 2014 Sep;97(9):5401-14. doi: 10.3168/jds.2013-7569. Epub 2014 Jun 18. PubMed PMID: 24952780.
20: Hao Z, Wang L, Xiao K, Zhao Y, Zou M, Zhang Q, Ding Z, Yang F, Qu B. In vivo investigation of ceftiofur-loaded gelatin and PLGA microspheres in beagle dogs. J Mater Sci Mater Med. 2013 Apr;24(4):903-10. doi: 10.1007/s10856-012-4846-5. Epub 2013 Jan 26. PubMed PMID: 23354736.

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